molecular formula C9H13NO2 B3243127 (5-Isopropoxypyridin-3-yl)methanol CAS No. 1546841-49-9

(5-Isopropoxypyridin-3-yl)methanol

Cat. No. B3243127
CAS RN: 1546841-49-9
M. Wt: 167.2 g/mol
InChI Key: ULHVHTWVCFXUSW-UHFFFAOYSA-N
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Description

(5-Isopropoxypyridin-3-yl)methanol, also known as IPOM, is a chemical compound with a molecular formula C10H13NO2. It is a white crystalline powder that is used in scientific research for its unique properties. IPOM is a versatile compound that has a wide range of applications in various fields of research such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

1. Crystallographic Studies

The compound (5-Isopropoxypyridin-3-yl)methanol has been utilized in crystallographic studies. For example, a study by Staun and Oliver (2015) demonstrated its use in the formation of hydrogen-bonded framework compounds through crystallization processes (Staun & Oliver, 2015).

2. Synthesis of Biomimetic Chelating Ligands

Gaynor, McIntyre, and Creutz (2023) reported the synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which is structurally similar to (5-Isopropoxypyridin-3-yl)methanol. This compound has potential applications as a precursor for the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).

3. Synthesis of Isoxazoles

Sobenina et al. (2005) conducted research on the synthesis of isoxazoles, which are important in pharmaceutical chemistry. They used a similar methodology that could be applicable to the synthesis of compounds like (5-Isopropoxypyridin-3-yl)methanol (Sobenina et al., 2005).

4. Properties and Applications of Methanol

Offermanns, Schulz, Brandes, and Schendler (2014) discussed the properties of methanol, a solvent that can be used in the synthesis of (5-Isopropoxypyridin-3-yl)methanol. Their study provides insights into the handling and safety considerations for methanol, which is relevant to the synthesis and application of this compound (Offermanns et al., 2014).

5. Application in Chemical Synthesis

Kim, Yang, Lee, and Park (1998) reported on the chiro-specific synthesis of compounds using iodine in methanol. The methodology and principles outlined in their research could be relevant for the synthesis or modification of (5-Isopropoxypyridin-3-yl)methanol (Kim et al., 1998).

properties

IUPAC Name

(5-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHVHTWVCFXUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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